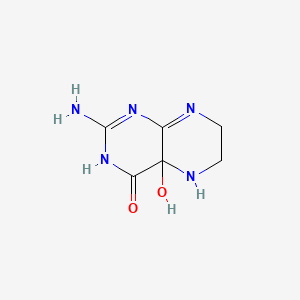
2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one is a heterocyclic compound that belongs to the pteridine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one typically involves multi-step organic reactions. Common starting materials might include pteridine derivatives, which undergo various chemical transformations such as cyclization, reduction, and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes the use of catalysts, high-yield reactions, and efficient purification techniques to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one can undergo several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pteridine derivative, while reduction could produce a more reduced form of the compound.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialized materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other pteridine derivatives, such as:
Pterin: A basic structure in the pteridine family.
Biopterin: A naturally occurring pteridine derivative with biological significance.
Folic Acid: A well-known vitamin that is a pteridine derivative.
Uniqueness
2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its unique features might include specific binding affinities, reactivity, and biological activity compared to other pteridine derivatives.
生物活性
Overview of 2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one
This compound is a heterocyclic compound that belongs to the pteridine family. Its structure features a hexahydro pteridine ring system with an imino group and a hydroxyl group at specific positions. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Research has indicated that compounds within the pteridine family exhibit antimicrobial properties. Studies have shown that derivatives of pteridines can inhibit the growth of various bacterial strains. For instance, certain pteridine derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folate metabolism.
Anticancer Activity
Pteridine derivatives have also been explored for their anticancer activities. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways. For example:
- Mechanism of Action : Pteridine derivatives may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
- Case Studies : Research has shown that specific pteridine analogs can reduce tumor growth in animal models by inducing cell cycle arrest and apoptosis.
Neuroprotective Effects
There is emerging evidence suggesting that certain pteridine compounds may exert neuroprotective effects. These effects are thought to be mediated by:
- Antioxidant Activity : Pteridine derivatives can scavenge free radicals and reduce oxidative stress.
- Neurotransmitter Modulation : Some compounds may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Summary of Biological Activities
Research Findings
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pteridine derivatives against Staphylococcus aureus and Escherichia coli.
- Cancer Research : In vitro studies have shown that specific analogs can significantly reduce cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells).
- Neuroprotection : Research in Neuroscience Letters indicated that certain pteridine compounds could protect neuronal cells from oxidative damage induced by toxins.
属性
IUPAC Name |
2-amino-4a-hydroxy-3,5,6,7-tetrahydropteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c7-5-10-3-6(13,4(12)11-5)9-2-1-8-3/h9,13H,1-2H2,(H3,7,8,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGYMNYIZKAZAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C(N1)(C(=O)NC(=N2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













